Methyl 2-sulfamoylpropanoate

Description

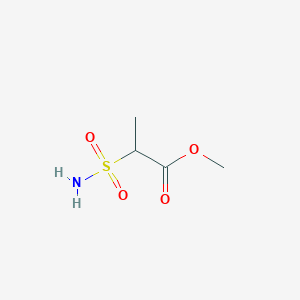

Methyl 2-sulfamoylpropanoate (IUPAC name: methyl 2-(sulfamoyl)propanoate) is an organosulfur compound featuring a methyl ester backbone with a sulfamoyl (-SO₂NH₂) functional group at the β-position.

Properties

IUPAC Name |

methyl 2-sulfamoylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-3(4(6)9-2)10(5,7)8/h3H,1-2H3,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMMPOBOKPZDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-sulfamoylpropanoate is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1249322-47-1 |

| Molecular Formula | C4H9NO4S |

| Molecular Weight | 167.19 g/mol |

This compound features a sulfonamide group (-SO2NH2) attached to a propanoate moiety, which contributes to its biological activity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Research indicates that compounds with similar structures exhibit antibacterial activity through competitive inhibition of enzymes such as dihydropteroate synthase, which is crucial in bacterial folate synthesis pathways . The mechanism of action can be summarized as follows:

- Binding to Enzymes : this compound binds to specific enzymes, inhibiting their normal function.

- Modulation of Biochemical Pathways : This inhibition can lead to altered biochemical pathways, which may have therapeutic effects in various diseases.

Antibacterial Properties

Several studies have investigated the antibacterial properties of this compound and related compounds. For instance, it has been shown to inhibit bacterial growth by targeting key enzymes involved in folate metabolism. This mechanism is particularly relevant for developing new antibiotics against resistant strains of bacteria.

Case Studies

- Inhibition of Dihydropteroate Synthase : A study demonstrated that this compound effectively inhibited dihydropteroate synthase in Escherichia coli, leading to a decrease in bacterial proliferation.

- Potential in Cancer Treatment : Research has indicated that similar sulfonamide compounds may inhibit KIF18A ATPase activity, suggesting potential applications in cancer therapy. The modulation of KIF18A could impact microtubule dynamics, which are essential for cell division .

Research Findings

Recent research has highlighted the following findings regarding this compound:

- Enzyme Inhibition Studies : In vitro studies showed significant enzyme inhibition at low micromolar concentrations, indicating high potency against specific targets .

- Pharmacological Applications : The compound is being explored for its potential use in treating infections and possibly as an adjunct therapy in cancer treatments due to its ability to modulate critical enzymatic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

(a) Methyl Esters of Carboxylic Acids

Compounds like methyl salicylate (Table 3, ) and sandaracopimaric acid methyl ester (Figure 2, ) share the methyl ester moiety but lack the sulfamoyl group. Methyl salicylate, for instance, is a volatile ester used in fragrances and topical analgesics, whereas Methyl 2-sulfamoylpropanoate’s sulfamoyl group may enhance its stability in aqueous environments or confer bioactivity (e.g., enzyme inhibition).

(b) Sulfonate/Sulfamoyl Derivatives

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8, ) contains a sulfonate (-SO₃⁻) group, differing from the sulfamoyl (-SO₂NH₂) group in this compound. Sulfonates are typically more hydrophilic and less reactive toward nucleophiles compared to sulfamoyls, which can participate in hydrogen bonding due to the NH₂ group.

(c) Pharmaceutical Impurities

Impurity C(EP): (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide (CAS 59512-17-3, ) shares a propanamide backbone but replaces the sulfamoyl group with a phenyl-substituted amide. The sulfamoyl group in this compound may increase acidity (pKa ~1–2 for sulfonamides) compared to amides (pKa ~17–20), influencing solubility and metabolic stability.

Structural and Property Comparison Table

Reactivity and Stability Trends

- Sulfamoyl vs. However, sulfamoyls are more prone to hydrolysis under acidic/basic conditions than sulfonates .

- Ester vs. Amide: this compound’s ester group is more hydrolytically labile than the amide in Impurity C(EP), which may necessitate stabilizers in formulation .

Research Implications and Limitations

While this compound’s exact properties remain underexplored in the provided evidence, its structural features suggest niche applications in medicinal chemistry. Comparisons with methyl esters and sulfonates highlight its unique reactivity profile. Further studies are needed to elucidate its synthesis, stability, and biological activity.

Note: Direct experimental data gaps are evident in the literature reviewed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.